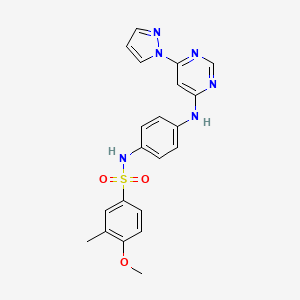

N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-4-甲氧基-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole and pyrimidine derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . They are often used in the development of new drugs due to their confirmed biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrazole ring attached to a pyrimidine ring through an amino group . The exact molecular structure of this specific compound would require more specific information.科学研究应用

合成与化学表征

含有吡唑和嘧啶环的化合物,例如本文讨论的化合物,已通过各种化学反应合成。这些合成通常涉及允许引入不同取代基以探索构效关系的步骤。合成的化合物通过 NMR、IR 和质谱等技术进行表征,提供了对它们的结构性质和进一步修饰的潜力的见解 (Zhu et al., 2017).

生物活性与药理潜力

抗癌活性

该化合物的几种衍生物已针对不同的癌细胞系评估了它们的抗癌活性。这些研究通常关注该化合物抑制细胞生长和诱导细胞凋亡的能力。例如,一些磺酰胺衍生物已显示出有效的抗癌作用,表明它们在癌症治疗中作为治疗剂的潜力 (Ghorab et al., 2015).

抗炎和镇痛活性

研究还探索了吡唑-嘧啶化合物的抗炎和镇痛特性。这些活性对于开发治疗炎症性疾病和疼痛管理的新药具有重要意义 (Antre et al., 2011).

抗菌和抗真菌活性

已研究了这些化合物的抗菌和抗真菌特性,证明了它们在解决由细菌和真菌引起的传染病方面的潜力。此类研究对于发现新的抗生素和抗真菌剂至关重要 (Abunada et al., 2008).

酶抑制

这些化合物已针对其抑制各种酶的能力进行了研究,例如腺苷脱氨酶和碳酸酐酶。酶抑制剂对于治疗酶活性失调的疾病很有价值 (La Motta et al., 2009).

作用机制

Target of Action

The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide are the FLT3 and CDK2 proteins . These proteins play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide interacts with its targets by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the FLT3 and CDK signaling pathways . Inhibition of these pathways leads to the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5 . These changes result in the onset of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide’s action include the suppression of several key proteins and the induction of apoptosis . These effects can lead to the inhibition of cell proliferation and survival, which is beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

属性

IUPAC Name |

4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3S/c1-15-12-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWVRSFTRPRQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)